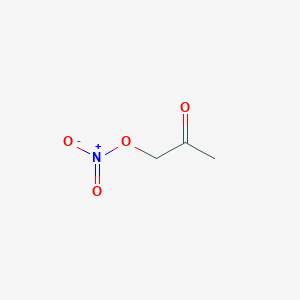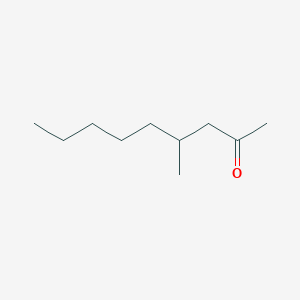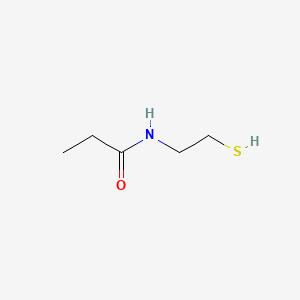
Propanamide, N-(2-mercaptoethyl)-
货号 B3193004
CAS 编号:
67305-72-0
分子量: 133.21 g/mol
InChI 键: WNZWVZCUFRJIBG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide is an organic compound with the formula CH3CH2C(O)NH2 . It is the amide of propanoic acid and is a mono-substituted amide . The mercaptoethyl group (-CH2CH2SH) is a functional group consisting of a two-carbon chain attached to a sulfur atom, which in turn is attached to a hydrogen atom.
Synthesis Analysis
Propanamide can be prepared by the condensation reaction between urea and propanoic acid, or by the dehydration of ammonium propionate . The synthesis of “Propanamide, N-(2-mercaptoethyl)-” would likely involve the reaction of propanamide with a compound containing the mercaptoethyl group, but specific details are not available.Molecular Structure Analysis
The molecular structure of propanamide consists of a three-carbon chain with an amide functional group at one end . The mercaptoethyl group would be attached to the nitrogen atom of the amide group in “Propanamide, N-(2-mercaptoethyl)-”.Chemical Reactions Analysis
Propanamide, being an amide, can participate in a Hoffman rearrangement to produce ethylamine gas . The mercaptoethyl group may also participate in reactions, particularly those involving the sulfur atom, but specific details are not available.属性
CAS 编号 |
67305-72-0 |
|---|---|
产品名称 |
Propanamide, N-(2-mercaptoethyl)- |
分子式 |
C5H11NOS |
分子量 |
133.21 g/mol |
IUPAC 名称 |
N-(2-sulfanylethyl)propanamide |
InChI |
InChI=1S/C5H11NOS/c1-2-5(7)6-3-4-8/h8H,2-4H2,1H3,(H,6,7) |
InChI 键 |
WNZWVZCUFRJIBG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCS |
规范 SMILES |
CCC(=O)NCCS |
其他 CAS 编号 |
67305-72-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
(1-Isopropyl-1H-pyrrol-3-yl)boronic acid
664991-79-1
(S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid
66512-67-2
Bis(2-(diphenylphosphino)ethyl)amine
66534-96-1
3-iodo-N,N-dimethylpropan-1-amine
66715-60-4





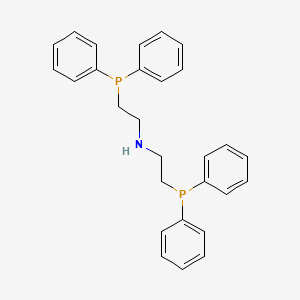
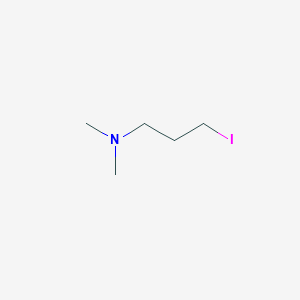



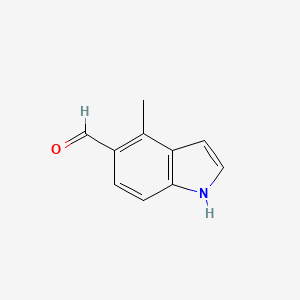
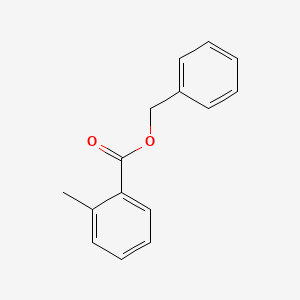
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B3192992.png)
![Benzoic acid, 2-[[(methoxycarbonyl)amino]sulfonyl]-, methyl ester](/img/structure/B3193011.png)
